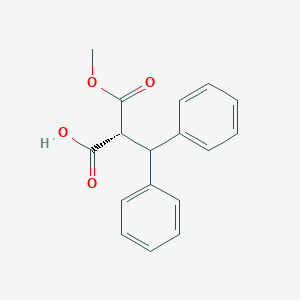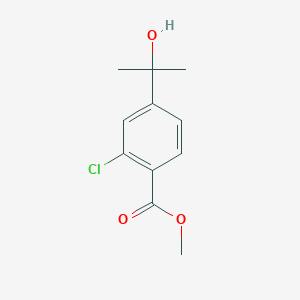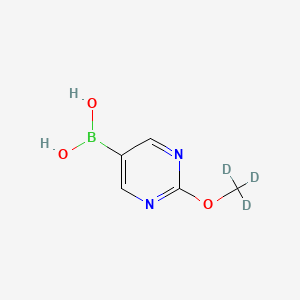
(R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is an organic compound characterized by its unique structure, which includes a methoxycarbonyl group and two phenyl groups attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid typically involves the esterification of the corresponding carboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
Industrial production of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid may involve large-scale esterification processes using flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its application .
相似化合物的比较
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds share the methoxycarbonyl group and are used in peptide synthesis.
α,β-Unsaturated carbonyl compounds: These compounds are key building blocks in organic chemistry and share similar reactivity patterns.
Burgess reagent: This compound also contains a methoxycarbonyl group and is used as a dehydrating agent.
Uniqueness
®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is unique due to its specific structure, which includes two phenyl groups that influence its chemical properties and reactivity. This structural feature distinguishes it from other methoxycarbonyl-containing compounds and contributes to its specific applications and reactivity.
属性
分子式 |
C17H16O4 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
(2R)-2-benzhydryl-3-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m1/s1 |
InChI 键 |
MJOIFVQVKWJWTB-OAHLLOKOSA-N |
手性 SMILES |
COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
规范 SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)

![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)


![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15051686.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)



![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
